

# Technical Guide: Spectroscopic Data of 2-(5-Bromo-2-hydroxymethylphenyl)ethanol

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## Compound of Interest

**Compound Name:** 2-(5-Bromo-2-hydroxymethylphenyl)ethanol

**CAS No.:** 1353101-75-3

**Cat. No.:** B1523342

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## Introduction & Significance

**2-(5-Bromo-2-hydroxymethylphenyl)ethanol** (also known as 4-bromo-2-(2-hydroxyethyl)benzyl alcohol) is a bifunctional vicinal diol. It serves as the open-chain precursor to 6-bromoisochroman, a core scaffold in the development of pharmaceutical agents such as metabotropic glutamate receptor modulators (mGluR5) and antihypertensive drugs (e.g., nebivolol analogs).

The molecule possesses two distinct hydroxyl groups—a benzylic alcohol and a primary aliphatic alcohol (phenethyl type)—and an aryl bromide handle suitable for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

## Chemical Structure & Identity[1][2][3][4][5][6]

- IUPAC Name: 2-(5-Bromo-2-(hydroxymethyl)phenyl)ethanol
- Alternative Name: 4-Bromo-2-(2-hydroxyethyl)benzyl alcohol

- Molecular Formula: C  
H  
BrO
- Molecular Weight: 231.09 g/mol
- CAS Number: [Not widely listed; often cited as intermediate]
- Key Application: Acid-catalyzed cyclodehydration to 6-bromoisochroman.

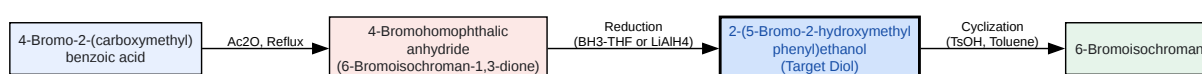
## Synthesis & Isolation Context

Understanding the synthesis is crucial for interpreting the impurity profile in spectroscopic data. The compound is typically generated via the reduction of 4-bromohomophthalic anhydride (6-bromoisochroman-1,3-dione) or 4-bromo-2-(carboxymethyl)benzoic acid.

## Synthetic Workflow

The synthesis proceeds through the reduction of the dicarbonyl precursor using hydride donors (e.g., Borane-THF or LiAlH<sub>4</sub>)

).



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Figure 1: Synthetic pathway from homophthalic acid derivatives to the target diol and subsequent cyclization.[1]

## Spectroscopic Characterization

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data distinguishes the diol from its cyclic ether product (isochroman) and the starting anhydride.

$^1\text{H}$  NMR (400 MHz, DMSO-d

)

- Solvent: DMSO-d

is preferred to observe the hydroxyl protons as distinct triplets/doublets rather than broad singlets.

- Key Features: The presence of two distinct methylene signals and two hydroxyl signals confirms the open-chain diol structure.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Context
7.45 – 7.38	Multiplet	2H	Ar-H3, Ar-H5	Aromatic protons ortho/meta to Br
7.25	Doublet ( Hz)	1H	Ar-H6	Aromatic proton ortho to benzylic alcohol
5.15	Triplet ( Hz)	1H	-CH OH	Hydroxyl proton (benzylic)
4.65	Triplet ( Hz)	1H	-CH CH OH	Hydroxyl proton (aliphatic)
4.48	Doublet ( Hz)	2H	Ar-CH -OH	Benzylic methylene
3.60	Multiplet	2H	-CH CH OH	Homobenzylic methylene (adjacent to O)
2.78	Triplet ( Hz)	2H	Ar-CH CH -	Homobenzylic methylene (adjacent to Ar)

#### Interpretation Logic:

- Aromatic Region (7.2–7.5 ppm): The 1,2,4-substitution pattern (relative to the carbon skeleton) results in an ABX or ABC system. H6 (ortho to the hydroxymethyl group) typically appears as a doublet. H3 and H5 (adjacent to Br) appear downfield.

- Aliphatic Region: The benzylic methylene (4.48 ppm) is significantly deshielded compared to the homobenzylic chain. The ethyl chain appears as two triplets (or multiplets), distinct from the cyclic isochroman signals (which would show triplets at ~2.8 and ~3.9 ppm but no OH signals).

## <sup>13</sup>C NMR (100 MHz, DMSO-d

Chemical Shift ( , ppm)	Carbon Type	Assignment
142.0	Quaternary	C-Ar (ipso to ethanol chain)
139.5	Quaternary	C-Ar (ipso to hydroxymethyl)
130.5	CH	C-3 or C-5 (ortho to Br)
129.8	CH	C-6 (ortho to hydroxymethyl)
128.5	CH	C-3 or C-5
119.5	Quaternary	C-Br (C-5)
		-CH
62.5	CH	CH
		OH
60.8	CH	Ar-CH
		OH
		Ar-CH
36.5	CH	CH
		-

## B. Infrared (IR) Spectroscopy

IR is the primary tool for confirming the reduction of the anhydride carbonyls to alcohols.

Wavenumber (cm )	Functional Group	Description
3200 – 3450	O-H Stretch	Broad, strong band indicating hydrogen-bonded alcohols. Absence of this peak suggests cyclization to isochroman.
2850 – 2950	C-H Stretch	sp C-H stretching from methylene groups.
1580, 1480	C=C Stretch	Aromatic ring breathing modes.
1000 – 1050	C-O Stretch	Strong primary alcohol C-O stretching.
600 – 700	C-Br Stretch	Characteristic Aryl-Br absorption.
Absence of 1700-1750	C=O Stretch	Critical QC check: Absence confirms complete reduction of the anhydride/lactone precursors.

## C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the characteristic bromine isotopic pattern.

- Ionization Mode: ESI (+) or EI.
- Molecular Ion:
  - [M+H]
  - or [M]

: 231 / 233 (1:1 ratio).

- [M+Na]

: 253 / 255.

- Isotopic Pattern: The doublet peak with equal intensity separated by 2 mass units is diagnostic of a mono-brominated compound (

Br and

Br).

- Fragmentation (EI):

- m/z 212/214: [M - H

O]

(Loss of water, likely cyclization to isochroman cation).

- m/z 183/185: [M - H

O - CH

O]

?

- m/z 104: Tropylium ion derivatives (loss of Br).

## Experimental Protocol: Reduction of 4-Bromohomophthalic Anhydride

This protocol describes the generation of the diol from its anhydride precursor.

Reagents:

- 4-Bromohomophthalic anhydride (6-bromoisochroman-1,3-dione)
- Borane-THF complex (1.0 M in THF) or Lithium Aluminum Hydride (LiAlH<sub>4</sub>)

)

- Anhydrous THF
- Methanol (for quenching)[2]

Procedure:

- Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen/Argon.
- Dissolution: Dissolve 4-bromohomophthalic anhydride (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to 0°C.
- Reduction: Add Borane-THF complex (3.0 equiv) dropwise via syringe.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the anhydride spot will disappear; a lower R<sub>f</sub> diol spot will appear).
- Quench: Cool to 0°C. Carefully add Methanol to quench excess borane (gas evolution).
- Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 1N HCl and Brine. Dry over Na

SO

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- Purification: The crude diol is often pure enough for cyclization. If needed, purify via flash chromatography (Hexanes/EtOAc gradient).

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